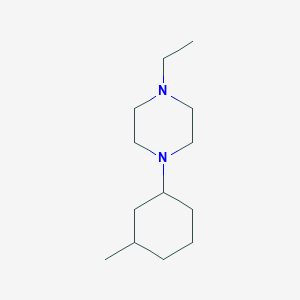![molecular formula C18H24N4O2 B5089847 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, also known as CPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPN is a small molecule that belongs to the family of nicotinamide adenine dinucleotide (NAD) precursors. NAD is a crucial coenzyme that plays a vital role in many cellular processes, including energy metabolism, DNA repair, and gene expression.
Wissenschaftliche Forschungsanwendungen
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the NAD biosynthesis pathway. This compound has also been found to have neuroprotective effects by increasing NAD levels in the brain and reducing oxidative stress. In metabolic disorders, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Wirkmechanismus
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide acts as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step in the NAD biosynthesis pathway. By inhibiting NAMPT, this compound reduces the intracellular levels of NAD, leading to the activation of AMP-activated protein kinase (AMPK) and the inhibition of mTOR signaling. This results in the inhibition of cancer cell growth and the activation of autophagy, a process that helps to maintain cellular homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth, induces apoptosis, and reduces tumor size. In the brain, this compound increases NAD levels, reduces oxidative stress, and improves cognitive function. In metabolic disorders, this compound improves insulin sensitivity and glucose tolerance, reduces inflammation, and increases energy expenditure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its high potency and selectivity as an NAMPT inhibitor. This makes it a valuable tool for studying the NAD biosynthesis pathway and its role in various cellular processes. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. One area of interest is the development of more potent and selective NAMPT inhibitors for cancer therapy. Another area of research is the investigation of the role of NAD in aging and age-related diseases, such as Alzheimer's disease. Additionally, the potential use of this compound as a neuroprotective agent in traumatic brain injury and stroke is another area of interest. Finally, the development of novel delivery methods for this compound, such as nanoparticles or liposomes, could improve its solubility and bioavailability for therapeutic applications.
Conclusion
In conclusion, this compound is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including cancer research, neuroprotection, and metabolic disorders. This compound acts as a potent NAMPT inhibitor, leading to the inhibition of cancer cell growth, the activation of autophagy, and the improvement of metabolic health. While this compound has some limitations for lab experiments, its high potency and selectivity make it a valuable tool for studying the NAD biosynthesis pathway and its role in various cellular processes. Future research on this compound could lead to the development of novel therapeutics for a range of diseases.
Synthesemethoden
The synthesis of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide involves the condensation of 6-bromo-nicotinamide with 3-propyl-5-isoxazolecarboxylic acid in the presence of a coupling reagent. The resulting intermediate is then cyclized with cyclopentylamine to yield this compound. The overall yield of this process is around 30%.
Eigenschaften
IUPAC Name |
6-(cyclopentylamino)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-5-15-10-16(24-22-15)12-20-18(23)13-8-9-17(19-11-13)21-14-6-3-4-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMMXHLQDLWLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene](/img/structure/B5089783.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5089802.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)
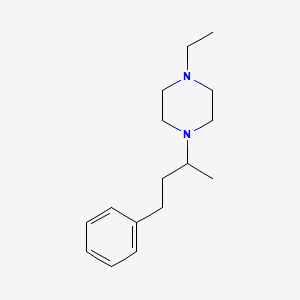
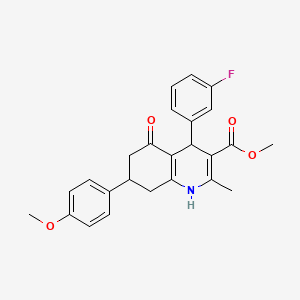
![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
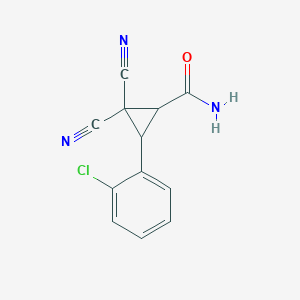
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
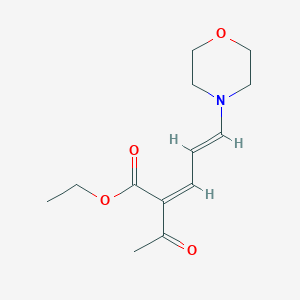
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)
